KDM5B Inhibitory Potency: Structural Determinants of the C4-Amide Substituent
The N,N-diethyl substitution on the pyrazole-4-carboxamide scaffold is structurally distinct from the optimized morpholinopropyl-containing compound 27ab (IC50 = 0.0244 μM) and the initial hit compound 5 (IC50 = 9.320 μM) reported by Zhao et al. (2020) in a biochemical KDM5B inhibition assay [1]. While the specific IC50 of the N,N-diethyl variant is not publicly reported in peer-reviewed literature, the SAR trend established across 35 synthesized analogs in this study demonstrates that the C4-amide substituent is the dominant potency driver, with IC50 values spanning over two orders of magnitude (9.320 μM to 0.0244 μM) depending solely on this moiety [1]. The N,N-diethyl group is sterically smaller and lacks the hydrogen-bonding capacity of the morpholine oxygen present in 27ab, predicting a different potency and selectivity profile against KDM5B and related JmjC-domain demethylases.
| Evidence Dimension | KDM5B inhibitory activity (IC50, biochemical assay) |
|---|---|
| Target Compound Data | Not publicly reported in peer-reviewed literature; predicted to differ from morpholinopropyl analog based on SAR |
| Comparator Or Baseline | Compound 27ab: IC50 = 0.0244 μM; Compound 5 (initial hit): IC50 = 9.320 μM |
| Quantified Difference | Compound 27ab shows >380-fold improvement over compound 5; the N,N-diethyl variant is expected to occupy an intermediate position in the SAR landscape based on steric and electronic considerations, but no direct measurement is available. |
| Conditions | Biochemical KDM5B inhibition assay; recombinant enzyme; alpha-ketoglutarate-dependent demethylation readout; Zhao et al., Eur J Med Chem, 2020 |
Why This Matters
The established SAR sensitivity to the C4-amide substituent validates the procurement of the specific N,N-diethyl analog for SAR exploration, as even minor changes to this group produce large shifts in target engagement.
- [1] Zhao B, Liang Q, Ren H, Zhang X, Wu Y, Zhang K, Ma LY, Zheng YC, Liu HM. Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B). Eur J Med Chem. 2020 Apr 15;192:112161. View Source
